Boc-Phe-Ala-OMe
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-12(16(22)24-5)19-15(21)14(11-13-9-7-6-8-10-13)20-17(23)25-18(2,3)4/h6-10,12,14H,11H2,1-5H3,(H,19,21)(H,20,23)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKWBQWQIAVCLZ-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155323 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15136-29-5 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15136-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-L-alanine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601155323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of Dipeptides As Fundamental Building Blocks
Dipeptides, the simplest peptide molecules consisting of two amino acids linked by a peptide bond, are crucial starting points in the synthesis of more complex polypeptides and proteins. numberanalytics.comdergipark.org.tr Their importance stems from several key factors:
Foundation of Protein Structure: They represent the initial step in forming the polypeptide chains that constitute proteins, making them essential for understanding protein structure and function. numberanalytics.com
Biological Activity: Many dipeptides exhibit distinct biological activities and are involved in various physiological processes. numberanalytics.comwikipedia.org For instance, they are absorbed more rapidly than individual amino acids in the body. wikipedia.org
The formation of a dipeptide involves the creation of an amide linkage between the carboxyl group of one amino acid and the amino group of another. numberanalytics.com To control this reaction and prevent unwanted side products, protecting groups are employed to block the reactive sites that are not intended to participate in the peptide bond formation. masterorganicchemistry.com
Boc Phe Ala Ome: a Model System and Advanced Synthetic Intermediate
Boc-Phe-Ala-OMe serves as both a critical intermediate in the synthesis of larger peptides and a model system for studying peptide behavior and synthetic methodologies. The "Boc" group (tert-butoxycarbonyl) protects the N-terminus of the phenylalanine, while the methyl ester (-OMe) protects the C-terminus of the alanine (B10760859). masterorganicchemistry.com This dual protection allows for selective deprotection and further elongation of the peptide chain from either end.
The presence of both an aromatic (phenylalanine) and an aliphatic (alanine) residue provides a simple yet informative system to study the influence of different side chains on peptide conformation and interactions. Researchers have utilized this compound and its analogues in various studies, including the investigation of peptide self-assembly and the development of new synthetic methods. rsc.orgacs.orgrsc.org For example, the study of Boc-Phe-Phe-OMe, a close analogue, has provided insights into the formation of fibril structures, which are relevant to Alzheimer's disease research. acs.org
Conformational Analysis and Structural Elucidation
Spectroscopic Investigations of Solution-State Conformations
The conformation of Boc-Phe-Ala-OMe in solution is not static but exists as an equilibrium of different structures. The distribution of these conformational states is highly dependent on the solvent environment. Spectroscopic techniques are invaluable for characterizing this dynamic equilibrium.
NMR spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects, a detailed picture of the average solution-state conformation can be constructed.
The ¹H NMR spectrum of this compound provides foundational information about its molecular structure. Each proton or group of equivalent protons in the molecule gives rise to a distinct resonance, with its chemical shift (δ) being highly sensitive to the local electronic environment. For instance, data from related compounds like Boc-Phe-Gly-OMe shows characteristic signals for the Boc group protons around 1.41 ppm, the aromatic protons of the phenylalanine side chain between 7.0 and 7.3 ppm, and the methyl ester protons around 3.7 ppm. ntu.ac.uk The amide (NH) and α-protons (CαH) of the Phe and Ala residues typically resonate between 5.0-8.0 ppm and 4.0-5.0 ppm, respectively.
The vicinal coupling constant between the amide proton and the α-proton, ³J(HN,Hα), is particularly informative. This value is related to the backbone dihedral angle phi (φ) through the Karplus equation. By measuring these coupling constants, it is possible to obtain quantitative information about the rotational state around the N-Cα bond for each residue.
Table 1: Representative ¹H NMR Chemical Shifts for this compound in CDCl₃ This table presents expected chemical shift ranges based on typical values for peptide residues and data from analogous compounds.
| Proton Assignment | Abbreviation | Expected Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl | Boc-(CH₃)₃ | ~1.4 | Singlet (s) |
| Phenylalanine β-Protons | Phe-CβH₂ | ~3.1 | Doublet of doublets (dd) |
| Alanine (B10760859) β-Protons | Ala-CβH₃ | ~1.4 | Doublet (d) |
| Methyl Ester | OMe | ~3.7 | Singlet (s) |
| Phenylalanine α-Proton | Phe-CαH | ~4.4 - 4.8 | Multiplet (m) |
| Alanine α-Proton | Ala-CαH | ~4.5 - 4.9 | Multiplet (m) |
| Phenylalanine Amide Proton | Phe-NH | ~5.0 - 5.5 | Doublet (d) |
| Alanine Amide Proton | Ala-NH | ~6.5 - 7.0 | Doublet (d) |
| Phenylalanine Aromatic | Phe-ArH | ~7.2 - 7.4 | Multiplet (m) |
While 1D NMR provides essential data, 2D NMR techniques are required for unambiguous resonance assignment and detailed structural analysis. researchgate.net
Correlated Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other through chemical bonds. It generates cross-peaks between the signals of J-coupled protons, allowing for the straightforward identification of spin systems within each amino acid residue. For example, a COSY spectrum would show a correlation between the Ala-NH signal and the Ala-CαH signal, and further from the Ala-CαH to the Ala-CβH₃ protons, confirming their connectivity. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. This provides crucial information about the peptide's folding. researchgate.net For this compound, the presence of specific NOE cross-peaks can distinguish between an extended conformation and a folded, β-turn structure. A key diagnostic NOE is the one between the CαH of one residue and the NH proton of the following residue (dαN(i, i+1)). A strong NOE of this type suggests a compact, turn-like structure. ias.ac.in Furthermore, NOEs between the protons of the Boc group and protons on the phenylalanine side chain can indicate a folded conformation where the termini are brought into proximity. acs.orgacs.org
Intramolecular hydrogen bonds are primary forces that stabilize defined secondary structures in peptides. In a dipeptide like this compound, a common folded structure is the β-turn, which is stabilized by a hydrogen bond between the carbonyl oxygen of an early residue and an amide proton further down the chain. In this case, a potential 10-membered hydrogen-bonded ring (a C₁₀-turn or type II β-turn) can form between the carbonyl oxygen of the Boc group and the amide proton of the alanine residue. ias.ac.in
NMR methods are highly effective for detecting such interactions in solution. ias.ac.in The temperature dependence of the amide proton chemical shifts (dδ/dT) is a classic method; amide protons that are shielded from the solvent due to their involvement in an intramolecular hydrogen bond exhibit a small change in chemical shift with temperature (low dδ/dT value, < 3 ppb/K), whereas solvent-exposed protons show a much larger temperature dependence. acs.org Similarly, solvent titration experiments, where a hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO) is added to a solution in a non-polar solvent like chloroform (B151607) (CDCl₃), can reveal protected protons. The chemical shifts of exposed amide protons change significantly during the titration, while those of hydrogen-bonded protons remain relatively constant. ias.ac.in Studies on related peptides have shown that conformations involving the C-terminal residue's NH in an intramolecular hydrogen bond are favored in CDCl₃ solutions. ias.ac.in
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is a sensitive probe of the chiral environment of the peptide backbone and thus its secondary structure. cnr.itrsc.org While specific CD data for this compound is not prominently available, analysis of closely related compounds provides insight into the expected spectral features.
For example, studies on Boc-diphenylalanine (Boc-Phe-Phe) have been used to characterize its conformational properties. nih.gov Different secondary structures like β-turns, helices, and random coils give rise to characteristic CD spectra. A classic type II β-turn, for instance, typically displays a weak positive band near 220-230 nm and a strong negative band around 200 nm. The CD spectrum of a peptide in its monomeric form can change significantly upon aggregation, reflecting conformational shifts and the formation of ordered structures. rsc.org Therefore, CD spectroscopy is a valuable tool for monitoring the conformational state of this compound and related peptides in solution. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques (2D COSY, NOESY) for Spatial Proximity
Solid-State Structural Determination
The conformation of a peptide in the solid state, as determined by single-crystal X-ray diffraction, provides a high-resolution snapshot of a single, low-energy structure. This structure may or may not be the most populated one in solution, but it reveals intrinsic conformational preferences and key intermolecular interactions that drive self-assembly and crystallization.
While a crystal structure for this compound itself is not reported in the reviewed literature, the structure of the very similar dipeptide, Boc-Phe-Phe-OMe , offers significant insight. X-ray crystallography revealed that Boc-Phe-Phe-OMe adopts an inverse γ-turn conformation in the solid state. acs.org A γ-turn is a three-residue turn stabilized by a hydrogen bond between the carbonyl of residue i and the amide of residue i+2. An inverse γ-turn involves the main-chain dihedral angles of the central residue having the opposite sign to a standard γ-turn.
In the crystal lattice, these individual molecules self-associate into a larger supramolecular structure. For Boc-Phe-Phe-OMe, this occurs via intermolecular hydrogen bonds, forming a chain of molecules aligned along a crystallographic axis. acs.org In addition to hydrogen bonding, the aromatic side chains of phenylalanine residues can play a critical role in stabilizing the crystal packing through favorable aromatic-aromatic (π-π) interactions between adjacent molecules. acs.org The specific packing arrangement is highly sensitive to small changes in the peptide sequence, demonstrating how subtle molecular modifications can lead to significant differences in solid-state architecture. researchgate.net
Table 2: List of Chemical Compounds
| Abbreviation / Trivial Name | Full Chemical Name |
| This compound | N-tert-butyloxycarbonyl-L-phenylalanyl-L-alanine methyl ester |
| Boc-Phe-Gly-OMe | N-tert-butyloxycarbonyl-L-phenylalanyl-glycine methyl ester |
| Boc-Phe-Phe-OMe | N-tert-butyloxycarbonyl-L-phenylalanyl-L-phenylalanine methyl ester |
| CDCl₃ | Deuterated Chloroform |
| DMSO | Dimethyl Sulfoxide |
X-ray Crystallography of this compound Derivatives and Analogues
For instance, the crystal structure of N-α-benzyloxycarbonyl-L-alanyl-L-phenylalanine methyl ester (Z-Ala-Phe-OMe), which differs in the N-terminal protecting group and the sequence order, reveals an orthorhombic crystal system with the space group P2₁2₁2₁. The unit cell dimensions for this analogue were determined to be a = 5.0655(6) Å, b = 8.4614(8) Å, and c = 46.856(5) Å. In the crystalline state, molecules of Z-Ala-Phe-OMe form hydrogen-bonded chains that run along the a-axis of the unit cell.
Studies on other Boc-protected dipeptides, such as Boc-Val-Phe-OMe, also provide clues. The crystal structure of this dipeptide, C₂₀H₃₀N₂O₅, was determined by X-ray diffraction, highlighting the extended conformation of the peptide backbone. researchgate.net Similarly, the analysis of Boc-Val-Val-OMe and Boc-Ile-Ala-OMe shows that these dipeptides crystallize in a parallel β-sheet arrangement. researchgate.net These findings suggest that this compound likely adopts a conformation that facilitates strong intermolecular hydrogen bonding, leading to ordered packing in the crystal lattice.
The table below summarizes the crystallographic data for a related dipeptide derivative, Z-Ala-Phe-OMe.
| Parameter | Value |
| Compound | Z-Ala-Phe-OMe |
| Formula | C₂₁H₂₄N₂O₅ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.0655(6) |
| b (Å) | 8.4614(8) |
| c (Å) | 46.856(5) |
| V (ų) | 2008.3(4) |
| Z | 4 |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Aromatic-Aromatic Interactions)
The packing of peptide molecules in a crystal is governed by a network of non-covalent interactions, including hydrogen bonds and, in the case of aromatic residues like phenylalanine, π-π stacking. In dipeptides containing phenylalanine, such as Boc-Phe-Phe derivatives, a rich hydrogen-bonding network combined with directional intermolecular π-π interactions is a key driver for self-assembly into highly ordered nanostructures. mdpi.com This self-assembly is also influenced by the chirality of the amino acids, which often leads to crystallization in acentric space groups. mdpi.com
Characterization of Specific Conformational Motifs
Peptides can fold into a variety of secondary structures or motifs. The sequence and nature of the amino acid residues heavily influence which conformation is preferred.
β-Turn Conformations (e.g., Type II β-Turn in Boc-Phe-A-Phe-Ala-OMe and Azapeptides)
The β-turn is a common secondary structural motif that causes a reversal in the direction of the polypeptide chain. Studies on peptides containing dehydrophenylalanine (ΔPhe) provide strong evidence for β-turn formation. For example, the tripeptide Boc-L-Phe-ΔPhe-Ala-OMe has been shown to adopt a Type II β-turn conformation in chloroform solutions, with the Phe and ΔPhe residues occupying the i+1 and i+2 positions of the turn. ias.ac.in This conformation is stabilized by an intramolecular hydrogen bond. ias.ac.in
Azapeptides, where the α-carbon of an amino acid is replaced by a nitrogen atom, also have a high propensity to form β-turns. researchgate.net The insertion of an aza-amino acid can induce a stable β-turn, a feature attributed to the repulsion between the lone pairs of the adjacent hydrazide nitrogen atoms. researchgate.net This suggests that a pseudopeptide analog of this compound containing an aza-amino acid would likely exhibit a well-defined β-turn structure.
Extended and Semi-Extended Conformations
In the absence of strong turn-inducing elements, peptides can adopt more linear, extended, or semi-extended conformations. The analysis of Boc-Val-Phe-OMe shows that the peptide backbone is in an extended form. researchgate.net Similarly, a study on the isomeric tetrapeptides Boc-Leu-Ala-ΔZPhe-Leu-OMe and Boc-Leu-ΔZPhe-Ala-Leu-OMe found a dynamic equilibrium between β-turn structures and species where the ΔZPhe residue adopts a partially extended conformation. nih.gov For the latter peptide, the results were consistent with an equilibrium between a folded structure and an almost completely extended conformation. nih.gov Theoretical studies on dipeptides also indicate that extended conformations are energetically favorable in certain environments. upc.edu Therefore, it is plausible that this compound can exist in a conformational equilibrium that includes extended or semi-extended structures, particularly in solution.
Influence of Dehydroamino Acid Residues (e.g., ΔPhe) on Secondary Structure
The incorporation of an α,β-dehydroamino acid, such as dehydrophenylalanine (ΔPhe), introduces significant conformational constraints on the peptide backbone. mdpi.comias.ac.in The double bond between the Cα and Cβ atoms restricts rotation, making ΔPhe a potent inducer of specific secondary structures.
The (Z)-isomer of ΔPhe is known to stabilize β-turns in short peptides. ias.ac.innih.gov For example, in the tripeptide Boc-L-Phe-ΔPhe-Ala-OMe, the central ΔPhe residue is crucial for the adoption of a Type II β-turn. ias.ac.in In longer peptides, the presence of ΔPhe at alternating positions can lead to the formation of 3₁₀-helical conformations. nih.gov However, the sequence Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe adopts an S-shaped flat beta-bend structure, demonstrating that the surrounding sequence also plays a critical role. nih.govresearchgate.net The (E)-isomer of ΔPhe, in contrast, tends to favor more extended conformations. researchgate.net The presence of a ΔPhe residue in place of either Phe or Ala in this compound would therefore be expected to rigidify the structure and strongly favor a particular conformational motif.
The table below shows the conformational preferences of peptides containing ΔPhe residues.
| Peptide | ΔPhe Position | Observed Conformation |
| Boc-L-Phe-ΔPhe-Ala-OMe | i+2 | Type II β-turn ias.ac.in |
| Boc-Leu-Ala-ΔZPhe-Leu-OMe | i+2 | Equilibrium between Type II β-turn and partially extended nih.gov |
| Boc-Pro-ΔPhe-Val-ΔPhe-Ala-OMe | i+2 and i+4 | S-shaped flat beta-bend nih.govresearchgate.net |
Conformational Properties of Pseudopeptides Containing Aza-amino Acids
Aza-amino acids are peptidomimetics where the α-CH group is replaced by a nitrogen atom. This substitution significantly alters the conformational properties of the peptide. Azapeptides show a strong tendency to adopt β-turn conformations. researchgate.net Theoretical studies on various aza-amino acids, including azaPhe, have shown that their preferred dihedral angles fall within the ranges characteristic of β-turn and polyproline II (βP) structures. researchgate.netchemisgroup.us
The introduction of an aza-amino acid can stabilize a β-turn through specific hydrogen bonding patterns, sometimes involving an unusual hydrogen bond between the N-H of residue i+3 and the amide nitrogen of the aza-residue at position i+2. researchgate.net The conformation of azapeptides is also sequence-dependent; for example, Ac-Phe-azaGly-NH₂ forms a βII-turn. upc.edu Oligomers with a repeating Phe-azaPhe-Ala sequence have been found to adopt a helical conformation stabilized by C=O(i)···H–N(i+2) hydrogen bonds. researchgate.net Therefore, replacing either Phe or Ala in this compound with its aza-counterpart would likely result in a pseudopeptide with a more defined and stable folded structure compared to the parent peptide.
Computational Chemistry and Molecular Dynamics Simulations in Conformational Studies
Computational methods, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for investigating the conformational preferences of peptides like this compound. nih.govplos.org These techniques allow for the exploration of the potential energy surface of the molecule to identify stable conformers and to understand the dynamics of their interconversion.
Theoretical Prediction of Preferred Conformations and Dynamics
Theoretical studies on analogous dipeptides provide significant insight into the likely preferred conformations of this compound. The conformational structure of a dipeptide is largely defined by the backbone dihedral angles (φ, ψ) of each amino acid residue and the side-chain dihedral angle (χ). nih.gov
Computational analyses of similar protected dipeptides, such as Ac-Phe-Ser-NH2 and various alanine dipeptides, have identified several key low-energy conformations. researchgate.netresearchgate.net These are primarily stabilized by intramolecular hydrogen bonds, which lead to the formation of specific secondary structures like β-turns and γ-turns.
For the Phenylalanine (Phe) residue, studies on Ac-Phe-OMe have shown a preference for a β-sheet-related structure in the gas phase. capes.gov.br In more complex dipeptides like Ac-Phe-Ser-NH2, a C7 γ-turn, where a seven-membered ring is formed by a hydrogen bond between the C=O of the Phe residue and the N-H of the Ala residue, is a commonly predicted stable conformer. researchgate.net
The Alanine (Ala) residue is known for its conformational flexibility. Extensive computational studies on alanine dipeptide models have revealed a number of stable minima on the Ramachandran plot, including the inverse γ-turn (γ′), extended structures (βS), and the polyproline II (βP) conformation. researchgate.net
Molecular dynamics simulations on related protected dipeptides, such as Boc-Phe-Leu-OBzl, have shown that the peptide backbone often adopts folded conformations. researchgate.net These simulations can track the time evolution of the molecule's structure, revealing the flexibility of the backbone and side chains and the transitions between different conformational states. The dynamics are crucial for understanding how the peptide explores its conformational space.
Table 1: Typical Dihedral Angles for Predicted Conformations
| Secondary Structure | Residue | φ (phi) | ψ (psi) | Stabilizing Interaction |
|---|---|---|---|---|
| γ-turn (inverse) | Phe | ~ -75° | ~ +75° | C=O(i)···H-N(i+1) |
| β-sheet (extended) | Phe/Ala | ~ -120° | ~ +120° | Intermolecular H-bonding |
| Polyproline II (βP) | Ala | ~ -75° | ~ +145° | Solvent interactions |
Note: The values presented are approximate and can vary based on the specific computational model and environment.
Analysis of Conformational Equilibrium
The various possible conformations of this compound exist in a dynamic equilibrium. The relative population of each conformer is determined by its Gibbs free energy, with lower-energy structures being more populated. Computational methods can predict these relative energies, thus providing a picture of the conformational equilibrium. nih.gov
Studies on analogous dipeptides have shown that the solvent environment plays a critical role in shifting this equilibrium. In non-polar solvents, intramolecular hydrogen bonds are more favorable, leading to a higher population of folded structures like γ-turns. In polar solvents like water, the peptide can form hydrogen bonds with the solvent molecules, which may favor more extended conformations.
For instance, DFT calculations on a protected serine-alanine dipeptide indicated that different conformers can be located, and their relative stability can be calculated in both the gas phase and in solution. nih.gov The energy difference between these conformers can be small, often within a few kcal/mol, indicating that multiple conformations can coexist at room temperature. The equilibrium can also be influenced by the nature of the protecting groups (Boc and OMe), which can introduce steric constraints and participate in non-covalent interactions.
Table 2: Summary of Computational Findings for Analogous Peptides
| Peptide Studied | Computational Method | Key Findings |
|---|---|---|
| Ac-Phe-OMe | R2PI, IR/R2PI, DFT | A β-sheet related structure is the most prominent isomer in the gas phase. capes.gov.br |
| Ac-Phe-Ser-NH2 | IR-UV ion dip spectroscopy, DFT | A C7/γ-turn conformer was identified as a stable structure. researchgate.net |
| Alanine dipeptide | MD, RHF, MP2 | Multiple minima were located, including γ′, extended, and βP conformations, with their relative stability depending on the environment. researchgate.net |
| Boc-Phe-Leu-OBzl | X-ray, Molecular Dynamics | The dipeptide exhibits folded conformations in the solid state, which are also observed in in vacuo simulations. researchgate.net |
These findings collectively suggest that the conformational landscape of this compound is a delicate balance of intrinsic torsional preferences of the amino acid residues and the stabilizing effects of both internal hydrogen bonds and interactions with the surrounding environment.
Enzymatic Deprotection and Regioselective Hydrolysis
The selective removal of protecting groups and the controlled hydrolysis of ester moieties are critical steps in peptide synthesis. Enzymes offer a mild and highly specific alternative to conventional chemical methods, which can often lead to undesirable side reactions such as racemization or cleavage of the peptide backbone. google.comthieme-connect.de
Papain-Catalyzed Carboxy-Deprotection of this compound
The sulfhydryl protease papain has been effectively utilized for the carboxy-deprotection of N-protected dipeptide esters like this compound. google.com Studies have shown that papain, immobilized on a support such as Celite, can catalyze the hydrolysis of the methyl ester group in an aqueous-organic solvent system. google.com For instance, the deprotection of this compound has been successfully carried out using a 5 wt% papain preparation on Celite in water-saturated ethyl acetate. google.com This enzymatic approach provides a practical method for preparing N-protected dipeptide acids. google.com
Investigation of Diastereoselectivity in Enzymatic Reactions
Enzymatic reactions involving this compound have been instrumental in investigating the diastereoselectivity of proteases. Papain exhibits a high degree of stereospecificity, preferentially hydrolyzing the ester linkage of dipeptides containing L-amino acids at the carboxy-terminal position. google.com In studies comparing the hydrolysis rates of L-L and L-D diastereomers of this compound, it was observed that the L-D form (Boc-L-Phe-D-Ala-OMe) was not detectably deprotected, even after extended reaction times. google.com This pronounced diastereoselectivity, defined as the ratio of the initial hydrolysis rates of the L-L to the L-D dipeptide ester, highlights the enzyme's ability to discriminate between stereoisomers. google.com
Table 1: Papain-Catalyzed Deprotection of this compound Diastereomers
| Dipeptide Ester | Configuration | Hydrolysis Observed | Minimum Diastereoselectivity |
| This compound | L-L | Yes | > calculated value |
| This compound | L-D | No | > calculated value |
*The minimum diastereoselectivity was calculated based on the detection limit of the analytical method for the hydrolysis product. google.com
Regioselectivity Assessment in Cleavage Product Formation
A key advantage of using enzymes like papain for deprotection is their regioselectivity, meaning they selectively cleave the desired bond without affecting other susceptible linkages within the molecule. In the case of this compound, papain specifically catalyzes the hydrolysis of the terminal ester bond, leaving the internal amide bond between the phenylalanine and alanine residues intact. google.com The regioselectivity is determined by comparing the rate of ester hydrolysis to the rate of formation of any internal cleavage products, such as Boc-Phe-OH. google.com Analytical techniques like HPLC have confirmed the high regioselectivity of this process, with no significant formation of internal cleavage products detected. google.com
Enzyme-Catalyzed Amide Bond Formation
Proteases, traditionally known for their hydrolytic activity, can also be employed to catalyze the formation of peptide bonds under specific conditions. This kinetically controlled synthesis approach often utilizes activated esters as acyl donors and is typically performed in organic media with low water content to favor the synthesis reaction over hydrolysis. oup.comresearchgate.net
Protease-Mediated Peptide Synthesis in Organic Media
The use of proteases for peptide synthesis in organic solvents offers several advantages, including increased solubility of nonpolar reactants and suppression of water-dependent side reactions. researchgate.netnih.gov Various proteases, including those from microbial sources, have been successfully used to synthesize peptides in organic cosolvent systems. researchgate.net While specific data on this compound in this exact context is limited in the provided search results, the general principles of using proteases like subtilisin or thermolysin in organic media for peptide synthesis are well-established. nih.gov
Chymotrypsin and Esterase-Catalyzed Coupling Reactions
α-Chymotrypsin is a serine protease that has been extensively studied for its ability to catalyze the synthesis of peptides. oup.comresearchgate.net It recognizes and cleaves peptide bonds adjacent to large hydrophobic amino acid residues like phenylalanine, making it a suitable enzyme for reactions involving this compound. In a kinetically controlled approach, an activated ester of an N-protected amino acid or peptide can be coupled with an amino component. oup.com For instance, an acyl donor like Z-Gly-L-Phe-OCam can be efficiently coupled with an amine component like L-Leu-NH₂ in the presence of α-chymotrypsin. oup.com
Esterases, another class of hydrolases, can also mediate amide bond formation. nih.gov These enzymes, similar to proteases, utilize a serine residue in their active site for catalysis. unipd.it They can convert methyl esters into a variety of amides. nih.gov While direct examples of esterase-catalyzed coupling to form this compound were not found, the principle of using esterases for dipeptide synthesis, such as the reaction between Carbobenzyloxy-L-Phe-OMe and L-Ala-OBus, has been demonstrated. nih.gov
Enzymatic Biocatalysis in Boc Phe Ala Ome Chemistry
Enzymatic Synthesis Strategies
Substrate engineering in enzymatic peptide synthesis is a strategic approach to improve reaction outcomes by modifying the structure of the starting materials—the acyl donor and the nucleophile—rather than altering the enzyme itself. researchgate.net This methodology aims to enhance catalytic efficiency, increase product yield, and broaden the applicability of enzymes to non-natural or less-favored substrates. researchgate.netredalyc.org The core principle involves tailoring the chemical features of the substrates to better fit the enzyme's active site, thereby influencing binding affinity and the rates of acylation and deacylation. nih.govscielo.br
A primary target for engineering is the acyl donor, which for the synthesis of Boc-Phe-Ala-OMe is the N-terminally protected amino acid, Boc-L-Phenylalanine. The choice of the N-protecting group can significantly impact enzyme performance. Studies on thermolysin, for example, have shown that the specificity for the acyl donor's protecting group (at the P2 position) follows the order Z > Boc = F, indicating that the Carbobenzoxy (Z) group may lead to better catalytic efficiency than the tert-Butoxycarbonyl (Boc) group in certain contexts. nih.gov Furthermore, the enzyme's S1 subsite exhibits strong preferences for the amino acid side chain of the acyl donor. For many proteases used in synthesis, there is a high affinity for large, hydrophobic side chains, such as the benzyl (B1604629) group of Phenylalanine. asm.org
The second component, the nucleophile or acyl acceptor (in this case, Alanine (B10760859) methyl ester), also plays a critical role in the kinetics of the synthesis. The enzyme's S1' subsite interacts with the side chain of the incoming nucleophile, and this interaction can dramatically affect the rate of the deacylation step, which is often the rate-limiting step in kinetically controlled synthesis. nih.gov Research on clostridiopeptidase B demonstrated that the nucleophilic strength and, consequently, the synthesis efficiency are highly dependent on the hydrophobicity and size of the nucleophile's amino acid side chain. nih.gov An increase in the hydrophobicity of the amino acid amide side chains generally leads to increased affinity and higher reaction rates. nih.gov For instance, the order of specificity for a range of amino acid amides was found to be Leu >> Ser > Phe > Val > Ala = Gly >> Pro. nih.gov This indicates that while Alanine is an acceptable substrate, others with more hydrophobic side chains could potentially yield faster reactions.
An advanced substrate engineering strategy involves the use of "substrate mimetics" or "inverse substrates." scielo.brdcu.ie This innovative approach redesigns the acyl donor so that the primary recognition element, which confers specificity, is located in the leaving group rather than in the amino acid residue. dcu.ie For example, in trypsin-catalyzed synthesis, which typically requires a basic amino acid like Arginine or Lysine in the P1 position, a substrate mimetic can be created by using an acyl donor with a non-specific amino acid (like Alanine) but with a 4-guanidinophenyl ester leaving group. scielo.brscielo.br The 4-guanidinophenyl group mimics the side chain of Arginine, binding to the enzyme's S1 pocket and enabling the enzyme to efficiently process an otherwise non-preferred acyl moiety. scielo.br A key advantage of this method is that the resulting peptide bond is not recognized by the enzyme, preventing subsequent enzymatic cleavage of the product and leading to higher, more stable yields. scielo.br
The following table summarizes research findings on how substrate modifications can influence the outcomes of enzymatic dipeptide synthesis.
| Substrate Modification | Enzyme | Observation | Impact on Specificity/Yield | Citation |
| Nucleophile (Acyl Acceptor) Side Chain | Clostridiopeptidase B | The deacylation rate constants varied significantly with different amino acid amides. | Specificity order: Leu >> Ser > Phe > Val > Ala = Gly >> Pro. Increased hydrophobicity enhances reactivity. | nih.gov |
| Acyl Donor N-Protecting Group | Thermolysin | The apparent specificity for the protecting group at the P2 position was compared. | The order of preference was determined to be Z (Carbobenzoxy) > Boc (tert-Butoxycarbonyl) = F (Formyl). | nih.gov |
| Acyl Donor Leaving Group (Substrate Mimetic) | Trypsin, Clostripain | Use of a 4-guanidinophenyl ester leaving group with a non-specific acyl donor (e.g., Boc-Phe-Gly-Gly-OGp). | Allows the enzyme to accept non-specific amino acids. The reaction becomes irreversible as the product is not a substrate for the enzyme, leading to high yields (>90% with clostripain). | scielo.br |
| Acyl Donor Amino Acid Side Chain | Aminopeptidase from Streptomyces septatus | The enzyme showed a preference for hydrolyzing and synthesizing peptides with hydrophobic, bulky side chains. | Efficient dipeptide synthesis was observed when using acyl donors with bulky side chains. | asm.org |
Applications and Functional Implications in Advanced Peptide Research
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved characteristics such as enhanced stability and oral bioavailability. mdpi.comsigmaaldrich.com The modification of peptide structure is a key strategy in developing these advanced therapeutic agents. sigmaaldrich.com
The conformational flexibility of peptides is often a hurdle in drug design, as it can lead to interactions with multiple receptors and reduced efficacy. mdpi.com Introducing conformational constraints into a peptide's structure can lock it into a specific, biologically active conformation. The Boc-Phe-Ala-OMe scaffold can be utilized to create peptidomimetics with reduced flexibility. mdpi.com This is achieved by incorporating moieties that restrict the rotational freedom of the peptide backbone, thereby inducing specific secondary structures like β-turns. nih.govresearchgate.net For instance, the replacement of the α-carbon with a nitrogen atom, creating an azapeptide, can induce a β-turn conformation due to the repulsion between the lone pairs of adjacent nitrogen atoms. nih.gov
Azapeptides, where an α-carbon in the peptide backbone is replaced by a nitrogen atom, represent a significant class of peptidomimetics. nih.gov This modification can lead to enhanced proteolytic stability, a crucial attribute for therapeutic peptides. google.com The introduction of an aza-amino acid into a peptide sequence can significantly alter its electronic and steric properties, which in turn can influence its biological activity and stability. mdpi.com For example, azapeptides have been shown to act as potent inhibitors of cysteine proteases. nih.gov The synthesis of azapeptide oligomers, such as Boc-(Phe-azaPhe-Ala)2-OMe, has demonstrated that these molecules can adopt stable helical conformations. mdpi.com
| Azapeptide Analogue Example | Key Feature | Potential Application |
| Boc-(Phe-azaPhe-Ala)2-OMe | Adopts a C=O(i)···H–N(i + 2) hydrogen-bonded helical conformation mdpi.com | Scaffold for designing stable, structured peptides |
| Aza-analogues of GHRP-6 | Increased proteolytic stability | Growth hormone secretagogues |
| Azapeptide inhibitors of cysteine proteases | Electrophilic aza-residue at the P1 position google.com | Therapeutic agents for diseases involving protease dysregulation |
This table provides examples of azapeptide analogues and their modified properties and potential applications.
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. nih.govescholarship.org The incorporation of unusual or non-proteinogenic amino acids into a peptide sequence is a powerful tool in SAR studies. sigmaaldrich.comnih.gov By systematically replacing standard amino acids with unnatural counterparts, researchers can probe the specific interactions between a peptide and its receptor. nih.gov For instance, substituting phenylalanine with a bulkier aromatic group can enhance hydrophobic interactions and improve selectivity for a particular receptor. nih.gov The this compound dipeptide can serve as a starting point for such modifications, allowing for the synthesis of a library of analogues with diverse side chains to explore their impact on biological function.
Development of Azapeptide Analogues with Modified Properties (e.g., Proteolytic Stability)
Role as Intermediates in the Construction of Complex Peptides and Proteins
Beyond its use in peptidomimetic design, this compound is a crucial intermediate in the synthesis of larger and more complex peptides and proteins through strategies like fragment condensation.
The synthesis of long polypeptide chains is often challenging. Fragment condensation is a strategy that involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final, larger polypeptide. rsc.orggoogle.com This approach can improve the purity and yield of the final product. google.com Boc-protected dipeptides like this compound can be deprotected at the C-terminus to yield a carboxylic acid, or at the N-terminus to yield a free amine. These resulting fragments can then be coupled with other peptide fragments to build a longer sequence. For example, a tetrapeptide can be synthesized by coupling two dipeptide fragments. nih.gov The choice of protecting groups, such as Boc for the N-terminus and OMe for the C-terminus, is critical for controlling the coupling reactions and preventing unwanted side reactions like racemization. rsc.orgrsc.org
Fragment Condensation Approaches for Larger Polypeptide Assembly
Contribution to Self-Assembling Peptide Systems
The ability of short peptides to self-assemble into well-defined nanostructures is a cornerstone of bottom-up nanotechnology and materials science. The this compound sequence, with its protected N-terminus and C-terminus, provides a simplified yet informative model for studying the non-covalent interactions that drive these assembly processes.
The self-assembly of peptides is highly dependent on their amino acid sequence, and even subtle changes can lead to vastly different supramolecular structures. While direct studies on Boc-Phe-Ala-Ala-OMe are not extensively documented, the principles of how peptide length and sequence modifications affect self-assembly can be inferred from related systems. The addition of an extra alanine (B10760859) residue to the this compound backbone would increase the peptide's length and potentially alter its conformational preferences and intermolecular interactions, thereby influencing the resulting supramolecular architecture.
Research on other short, protected peptides demonstrates the critical role of sequence. For instance, the dipeptide Boc-Phe-Phe-NH2 has been identified as a lead compound that can be developed into high-affinity antagonists for the tachykinin NK3 receptor. nih.govacs.org This highlights how specific dipeptide sequences can be recognized by biological receptors.
| Peptide Sequence | Observed Nanostructure | Key Driving Interactions | Reference |
|---|---|---|---|
| Boc-Phe-Phe-NH2 | Serves as a lead for receptor antagonists | Specific receptor-ligand interactions | nih.govacs.org |
| A6K (Ala-Ala-Ala-Ala-Ala-Ala-Lys) | Nanofibers | Hydrophobic interactions, β-sheet formation | mdpi.com |
| A9K (Ala-Ala-Ala-Ala-Ala-Ala-Ala-Ala-Ala-Lys) | Nanorods | Increased hydrophobicity altering packing | mdpi.comnih.gov |
| Boc-Phe-Trp-OMe | Fibril and spherical nanostructures | Hydrophobic and aromatic interactions | nih.gov |
The process of self-assembly can also lead to the formation of organogels, where the self-assembled peptide nanofibers create a three-dimensional network that entraps solvent molecules. frontiersin.org The gelation properties of dipeptides are highly dependent on the specific amino acid sequence and the nature of the protecting groups. For example, N-Boc-protected dipeptides like Boc-Phe-Val have been shown to form hydrogels under specific conditions. capes.gov.br
Studies on Boc-protected phenylalanine and tryptophan-based dipeptides, such as Boc-Phe-Trp-OMe, have demonstrated their capacity to self-assemble into fibrillar and spherical nanostructures. nih.gov This self-assembly is linked to their biological activity, including antibacterial properties. The formation of these nanostructures can be influenced by environmental factors such as solvent polarity, which can dictate whether the peptide forms, for example, a gel or microcrystals.
| Peptide Derivative | Solvent/Conditions | Resulting Structure | Reference |
|---|---|---|---|
| Boc-Phe-Val | Mixtures of NH4OH and NaCl | Hydrogel | capes.gov.br |
| Boc-Phe-Trp-OMe | Aqueous solution | Fibril and spherical nanostructures | nih.gov |
| Diphenylalanine | Organic solvents | Organogel | nih.gov |
| Fmoc-Phe-Phe | pH < 8 | Hydrogel | capes.gov.br |
Exploration of Boc-Phe-Ala-Ala-OMe and Related Sequences in Supramolecular Architectures
Fundamental Insights into Structure-Function Relationships
The study of simple, well-defined peptide systems like this compound provides fundamental insights into how the structure of a molecule determines its behavior and function. These insights are crucial for the rational design of more complex peptides with desired properties.
The sequence of amino acids in a peptide is the primary determinant of its three-dimensional structure and, consequently, its function. mdpi.com The specific arrangement of amino acids dictates the peptide's ability to fold into secondary structures like helices and sheets, which in turn influences its interactions with other molecules. mdpi.com
The substitution of a single amino acid can have a profound impact on the self-assembly and biological activity of a peptide. For instance, in a study of dipeptide isomers, the substitution of one hydrophobic amino acid for another was found to significantly alter the peptide's ability to self-assemble into supramolecular structures. nih.gov This underscores the sensitivity of molecular behavior to even minor changes in the amino acid sequence.
The conformation of a peptide is also heavily influenced by the presence of protecting groups. The Boc group at the N-terminus of this compound, for example, restricts the conformational freedom of the peptide backbone and can influence the formation of intramolecular and intermolecular hydrogen bonds. rsc.org These structural constraints play a key role in determining the peptide's propensity to self-assemble and its potential to interact with biological targets.
Short peptides and their derivatives are of significant interest as mimetics of larger, more complex biological molecules. They can be designed to mimic the binding domains of proteins and thus act as either agonists or antagonists of biological receptors.
There is evidence that Boc-protected dipeptides can act as receptor antagonists. For example, the screening of a dipeptide library led to the identification of Boc-Phe-Phe-NH2 as a lead compound for the development of selective antagonists for the tachykinin NK3 receptor. nih.govacs.org Furthermore, it has been shown that replacing the N-benzoyl group of a formyl peptide receptor 1 (FPR1) agonist with a Boc group can convert the molecule into a potent FPR1 antagonist. sigmaaldrich.com This suggests that the Boc group can play a crucial role in modulating the biological activity of a dipeptide, potentially by altering its conformation or its interactions with the receptor binding pocket. While there is no direct evidence of this compound acting as an antagonist, these findings with structurally similar dipeptides suggest its potential in this area.
The use of Boc-protected amino acids is also a common strategy in the synthesis of peptides with antigenic activity. genscript.com The Boc group serves to protect the amine group during peptide synthesis, allowing for the controlled, stepwise addition of amino acids to create a specific sequence designed to elicit an immune response. While this does not directly imply that this compound itself is an antigenic mimetic, it highlights the importance of the Boc protecting group in the broader field of peptide-based immunology and vaccine development.
| Dipeptide Derivative | Target Receptor | Observed Activity | Reference |
|---|---|---|---|
| Boc-Phe-Phe-NH2 | Tachykinin NK3 Receptor | Antagonist lead compound | nih.govacs.org |
| Boc-MLF | Formyl Peptide Receptor 1 (FPR1) | Antagonist | sigmaaldrich.com |
| Aurantiamide-related dipeptides | Formyl Peptide Receptor 1 (FPR1) | Antagonists | sigmaaldrich.com |
Q & A
Basic: What spectroscopic methods are most effective for characterizing Boc-Phe-Ala-OMe, and how do they confirm structural integrity?
Answer: this compound can be characterized using solid-state infrared (IR) spectroscopy and cross-polarization magic-angle spinning (CP/MAS) 13C NMR . IR spectroscopy identifies functional groups via characteristic absorption bands, such as carbonyl stretches (e.g., ν=1624–1655 cm⁻¹ for amide bonds) . CP/MAS 13C NMR provides structural confirmation through distinct chemical shifts (e.g., δ=156.0 ppm for carbonyl carbons and δ=177.8 ppm for ester groups) . These methods are critical for verifying reaction completion and purity in solid-state syntheses.
Advanced: How do reaction kinetics differ between solution-phase and solid-state synthesis of this compound, and what factors influence this?
Answer: Solid-state reactions, such as mechanochemical synthesis via ball milling, often follow apparent zero-order kinetics , where reaction rate is independent of reactant concentration . This contrasts with solution-phase reactions, which typically adhere to first or second-order kinetics. Factors influencing solid-state kinetics include:
- Mechanical energy input (e.g., ball-milling frequency) .
- Crystalline vs. amorphous states of reactants.
- Interparticle interactions in the absence of solvents.
Researchers should conduct time-resolved spectroscopic analyses to monitor intermediate formation and validate kinetic models .
Basic: What are the key steps in designing a reproducible synthesis protocol for this compound?
Answer: Reproducibility requires:
- Detailed experimental documentation : Include exact milling parameters (frequency, duration), solvent-free conditions, and purification steps .
- Validation via multiple analytical techniques : Combine IR, NMR, and HPLC to confirm purity and yield .
- Reference to established protocols : Cite literature methods for Boc deprotection and peptide coupling .
Advanced: How can researchers resolve discrepancies in spectroscopic data when characterizing this compound?
Answer: Discrepancies may arise from impurities, solvent residues, or polymorphic forms. To resolve these:
- Cross-validate with complementary techniques : Use X-ray diffraction (XRD) for crystallinity and mass spectrometry (MS) for molecular weight confirmation .
- Engage peer review : Submit findings to interdisciplinary experts to identify overlooked variables (e.g., humidity effects during solid-state synthesis) .
- Replicate under controlled conditions : Isolate variables such as temperature and milling time .
Basic: What role does this compound serve as a model compound in studying peptide coupling reactions?
Answer: this compound is a dipeptide derivative used to investigate solvent-free coupling mechanisms and protecting group strategies . Its synthesis via Boc (tert-butoxycarbonyl) protection and methyl ester (OMe) termination allows researchers to study:
- Steric effects on coupling efficiency.
- Green chemistry principles by eliminating solvent use .
Advanced: What are the implications of using ball milling versus traditional solution-phase methods for synthesizing this compound?
Answer: Ball milling offers advantages in yield , purity , and sustainability :
- Higher yields : Reduced side reactions due to solvent absence.
- Reduced purification steps : Mechanochemical reactions often produce fewer byproducts .
- Energy efficiency : Lower thermal energy requirements compared to reflux.
However, scalability and equipment availability remain challenges for industrial translation .
Basic: How should researchers approach literature reviews to identify gaps in this compound applications?
Answer: Conduct a systematic review using databases like SciFinder or PubMed, focusing on:
- Keyword variations : e.g., "mechanochemical peptide synthesis," "Boc-protected dipeptides."
- Methodological limitations : Note inconsistencies in reported yields or characterization data .
- Emerging applications : Explore its use in drug delivery or biomaterials, where solvent-free synthesis is prioritized .
Advanced: What strategies ensure compliance with FAIR principles when publishing data on this compound synthesis and analysis?
Answer: Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) guidelines by:
- Metadata standardization : Include raw spectral data (e.g., NMR FID files) and milling parameters in supplementary materials .
- Repository deposition : Use platforms like Zenodo or ChemRxiv with DOI assignment.
- Machine-readable formats : Publish reaction conditions in structured formats (e.g., .xml or .json) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
